AEE788

Catalog No.
S547912
CAS No.
497839-62-0
M.F
C27H32N6
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEE788

CAS Number

497839-62-0

Product Name

AEE788

IUPAC Name

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H32N6

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1

InChI Key

OONFNUWBHFSNBT-HXUWFJFHSA-N

SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

AEE 788, AEE-788, AEE788, NVP-AEE788

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5

Isomeric SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5

Description

The exact mass of the compound (R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 440.26885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Glioblastoma Treatment

Specific Scientific Field: Neuro-Oncology

Summary of the Application: AEE788 has been evaluated as a potential treatment for glioblastoma, a common and aggressive type of brain tumor . The compound targets both the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), which play significant roles in glioblastoma angiogenesis and proliferation .

Results or Outcomes: The study found that continuous, once-daily AEE788 was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma . The most frequently reported adverse events included diarrhea and rash . The best overall response was stable disease (17%) .

Application in Cancer Research

Specific Scientific Field: Cancer Research

Summary of the Application: AEE788 has been studied as a dual-family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity .

Methods of Application: AEE788 was obtained by optimization of the 7H-pyrrolo[2,3-d]pyrimidine lead scaffold . It was tested against a range of EGFR and ErbB2-overexpressing cell lines, including EGFRvIII-dependent lines .

Results or Outcomes: AEE788 demonstrated antiproliferative activity against these cell lines and inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells . This was associated with a potent antitumor activity in a number of animal models of cancer, including tumors that overexpress EGFR and or ErbB2 .

Application in Pharmacokinetic and Pharmacodynamic Data Analysis

Specific Scientific Field: Pharmacokinetics and Pharmacodynamics

Summary of the Application: A comprehensive pharmacodynamic program was implemented in addition to the evaluation of safety, pharmacokinetics, and preliminary efficacy of AEE788 in cancer patients .

Methods of Application: This was a first-in-human study of AEE788 .

Results or Outcomes: The study provided valuable pharmacokinetic and pharmacodynamic data that could be used in early decision making regarding the potential therapeutic applications of AEE788 .

Application in Breast Cancer Research

Specific Scientific Field: Breast Cancer Research

Summary of the Application: AEE788 has been studied for its potential use in treating breast cancer . The compound’s ability to inhibit both the epidermal growth factor receptor (EGFR) and ErbB2, which are often overexpressed in breast cancer, makes it a promising therapeutic target .

Methods of Application: In preclinical studies, AEE788 was tested against a range of EGFR and ErbB2-overexpressing cell lines, including those derived from breast tumors .

Results or Outcomes: AEE788 demonstrated antiproliferative activity against these cell lines . The compound also inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells, suggesting potential antiangiogenic activity .

Application in Non-Small Cell Lung Cancer Research

Specific Scientific Field: Non-Small Cell Lung Cancer Research

Summary of the Application: AEE788 has been evaluated for its potential use in treating non-small cell lung cancer (NSCLC) . The compound’s ability to inhibit EGFR, including a constitutively active EGFR type III deletion mutant identified in NSCLC, makes it a promising therapeutic target .

Methods of Application: In preclinical studies, AEE788 was tested against a range of EGFR-overexpressing cell lines, including those derived from NSCLC .

Application in Antiangiogenic Treatment Strategy

Specific Scientific Field: Antiangiogenic Treatment Strategy

Summary of the Application: AEE788 has been studied as a potential antiangiogenic treatment strategy . The compound’s ability to inhibit vascular endothelial growth factor (VEGF) receptor kinases makes it a promising therapeutic target .

Methods of Application: In preclinical studies, AEE788 was tested for its ability to inhibit the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells .

Results or Outcomes: AEE788 demonstrated antiangiogenic activity, as evidenced by its ability to inhibit the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells . This property was associated with potent antitumor activity in a number of animal models of cancer .

AEE788 is a small molecule compound classified as a multitargeted inhibitor of receptor tyrosine kinases, specifically targeting the human epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Its chemical formula is C27H32N6C_{27}H_{32}N_{6}, and it has a molecular weight of approximately 440.58 g/mol. AEE788 belongs to the class of organic compounds known as phenylpyrroles, which are characterized by a benzene ring linked to a pyrrole ring. This compound is primarily investigated for its potential therapeutic applications in treating various cancers, including glioblastoma multiforme and other brain tumors .

AEE788 functions as a dual inhibitor, disrupting the phosphorylation processes of EGFR and VEGFR pathways. The inhibition of these pathways leads to decreased cell proliferation and survival in cancerous cells. The compound's mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent downstream signaling events that promote tumor growth .

In experimental settings, AEE788 has demonstrated dose-dependent inhibition of tumor growth in xenograft models, indicating its efficacy in reducing tumor size through its action on these critical pathways .

AEE788 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit proliferation in cells expressing EGFR and VEGFR. For instance, in studies involving cutaneous squamous cell carcinoma cells, AEE788 effectively inhibited the phosphorylation of both receptors, leading to reduced tumor growth .

Additionally, pharmacokinetic studies revealed that AEE788 achieves high concentrations in tumor tissues compared to plasma, suggesting effective targeting of cancer cells. The concentrations achieved are sufficient to inhibit tyrosine kinase activity necessary for cancer cell survival and proliferation .

  • Formation of the Pyrrole Ring: Utilizing appropriate reagents to cyclize precursor compounds.
  • Substitution Reactions: Introducing functional groups that enhance biological activity.
  • Purification: Techniques such as chromatography are employed to isolate pure AEE788 from reaction mixtures.

The detailed synthetic pathway can be complex and may require optimization for yield and purity .

AEE788 is primarily investigated for its applications in oncology, particularly for treating cancers associated with overexpression or mutation of EGFR and VEGFR. Clinical trials have focused on its use in:

  • Glioblastoma Multiforme: Evaluating its effectiveness in recurrent cases where conventional therapies have failed.
  • Other Tumors: Including those in the central nervous system and skin cancers.

Research continues into its potential applications in combination therapies or as part of personalized medicine strategies targeting specific genetic profiles in tumors .

Several compounds exhibit similar mechanisms or target profiles as AEE788. Here are some notable examples:

Compound NameTarget ReceptorsUnique Features
GefitinibEpidermal Growth Factor ReceptorSelective EGFR inhibitor primarily used in lung cancer treatment.
ErlotinibEpidermal Growth Factor ReceptorUsed for non-small cell lung cancer; has distinct resistance mechanisms compared to AEE788.
LapatinibEpidermal Growth Factor Receptor & HER2Dual-action against EGFR and HER2; used primarily for breast cancer treatment.
SorafenibVascular Endothelial Growth Factor Receptor & Raf kinasesMulti-kinase inhibitor with broader targets including RAF kinases involved in tumor growth signaling.

AEE788 is unique due to its dual inhibition profile targeting both EGFR and VEGFR simultaneously, providing a potentially synergistic effect against tumor progression compared to other single-target inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

440.26884505 g/mol

Monoisotopic Mass

440.26884505 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9JLR95I3I

Other CAS

497839-62-0

Wikipedia

AEE788

Dates

Modify: 2023-08-15
1: Behera R, Thomas SM, Mensa-Wilmot K. New chemical scaffolds for human african trypanosomiasis lead discovery from a screen of tyrosine kinase inhibitor drugs. Antimicrob Agents Chemother. 2014;58(4):2202-10. doi: 10.1128/AAC.01691-13. Epub 2014 Jan 27. PubMed PMID: 24468788; PubMed Central PMCID: PMC4023774.
2: Ren J, Bollu LR, Su F, Gao G, Xu L, Huang WC, Hung MC, Weihua Z. EGFR-SGLT1 interaction does not respond to EGFR modulators, but inhibition of SGLT1 sensitizes prostate cancer cells to EGFR tyrosine kinase inhibitors. Prostate. 2013 Sep;73(13):1453-61. doi: 10.1002/pros.22692. Epub 2013 Jun 14. PubMed PMID: 23765757.
3: Katiyar S, Kufareva I, Behera R, Thomas SM, Ogata Y, Pollastri M, Abagyan R, Mensa-Wilmot K. Lapatinib-binding protein kinases in the African trypanosome: identification of cellular targets for kinase-directed chemical scaffolds. PLoS One. 2013;8(2):e56150. doi: 10.1371/journal.pone.0056150. Epub 2013 Feb 20. Erratum in: PLoS One. 2014;9(3):e92488. PubMed PMID: 23437089; PubMed Central PMCID: PMC3577790.
4: Issa A, Gill JW, Heideman MR, Sahin O, Wiemann S, Dey JH, Hynes NE. Combinatorial targeting of FGF and ErbB receptors blocks growth and metastatic spread of breast cancer models. Breast Cancer Res. 2013 Jan 23;15(1):R8. doi: 10.1186/bcr3379. PubMed PMID: 23343422; PubMed Central PMCID: PMC3672810.
5: Baselga J, Mita AC, Schöffski P, Dumez H, Rojo F, Tabernero J, DiLea C, Mietlowski W, Low C, Huang J, Dugan M, Parker K, Walk E, van Oosterom A, Martinelli E, Takimoto CH. Using pharmacokinetic and pharmacodynamic data in early decision making regarding drug development: a phase I clinical trial evaluating tyrosine kinase inhibitor, AEE788. Clin Cancer Res. 2012 Nov 15;18(22):6364-72. doi: 10.1158/1078-0432.CCR-12-1499. Epub 2012 Sep 26. PubMed PMID: 23014528.
6: Venkatesan P, Bhutia SK, Singh AK, Das SK, Dash R, Chaudhury K, Sarkar D, Fisher PB, Mandal M. AEE788 potentiates celecoxib-induced growth inhibition and apoptosis in human colon cancer cells. Life Sci. 2012 Oct 22;91(15-16):789-99. doi: 10.1016/j.lfs.2012.08.024. Epub 2012 Aug 24. PubMed PMID: 22922496.
7: Reardon DA, Conrad CA, Cloughesy T, Prados MD, Friedman HS, Aldape KD, Mischel P, Xia J, DiLea C, Huang J, Mietlowski W, Dugan M, Chen W, Yung WK. Phase I study of AEE788, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients. Cancer Chemother Pharmacol. 2012 Jun;69(6):1507-18. doi: 10.1007/s00280-012-1854-6. Epub 2012 Mar 7. PubMed PMID: 22392572; PubMed Central PMCID: PMC4351868.
8: Servidei T, Meco D, Trivieri N, Patriarca V, Vellone VG, Zannoni GF, Lamorte G, Pallini R, Riccardi R. Effects of epidermal growth factor receptor blockade on ependymoma stem cells in vitro and in orthotopic mouse models. Int J Cancer. 2012 Sep 1;131(5):E791-803. doi: 10.1002/ijc.27377. Epub 2012 Jan 11. PubMed PMID: 22120695.
9: Reardon DA, Cloughesy T, Rich J, Alfred Yung WK, Yung L, DiLea C, Huang J, Dugan M, Mietlowski W, Maes A, Conrad C. Pharmacokinetic drug interaction between AEE788 and RAD001 causing thrombocytopenia in patients with glioblastoma. Cancer Chemother Pharmacol. 2012 Jan;69(1):281-7. doi: 10.1007/s00280-011-1754-1. Epub 2011 Oct 9. PubMed PMID: 21984222.
10: Wedel S, Hudak L, Seibel JM, Makarević J, Juengel E, Tsaur I, Waaga-Gasser A, Haferkamp A, Blaheta RA. Molecular targeting of prostate cancer cells by a triple drug combination down-regulates integrin driven adhesion processes, delays cell cycle progression and interferes with the cdk-cyclin axis. BMC Cancer. 2011 Aug 25;11:375. doi: 10.1186/1471-2407-11-375. PubMed PMID: 21867506; PubMed Central PMCID: PMC3170298.

Explore Compound Types